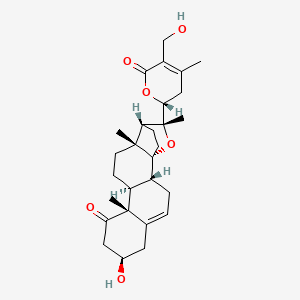

Coagulin J

Description

See also: Withania coagulans whole (part of).

Structure

3D Structure

Properties

CAS No. |

216164-41-9 |

|---|---|

Molecular Formula |

C28H38O6 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1R,2R,7R,10R,11S,14R,15R,16R)-7-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadec-4-en-9-one |

InChI |

InChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1 |

InChI Key |

SYAAPYCBHNSHLM-DPAWWDGJSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C[C@@H](C6)O)C)C)O2)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Coagulin in Endotoxin Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of bacterial endotoxins is a critical safety measure in the pharmaceutical and medical device industries. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong pyrogenic responses in humans, leading to fever, shock, and even death. The discovery of a unique coagulation system in the blood of the horseshoe crab, Limulus polyphemus, revolutionized endotoxin testing, leading to the development of the highly sensitive Limulus Amebocyte Lysate (LAL) test. At the heart of this test is the protein coagulin, the final product of a sophisticated enzymatic cascade triggered by minute amounts of endotoxin. This technical guide provides an in-depth exploration of the discovery, history, and biochemical mechanisms of coagulin and its central role in modern endotoxin detection.

A Serendipitous Discovery: The Origins of the LAL Test

The foundation of the LAL test was laid in the mid-20th century through the work of Dr. Frederik Bang and Dr. Jack Levin. In 1956, while studying the circulatory system of the horseshoe crab at the Marine Biological Laboratory in Woods Hole, Massachusetts, Bang observed that an infection with Gram-negative bacteria caused the crab's blood to clot into a semi-solid mass.[1] This intravascular coagulation was a defense mechanism against the invading pathogens.

Further investigation by Bang and Levin in the 1960s revealed that the key trigger for this clotting was bacterial endotoxin.[2][3][4] They discovered that the blood cells of the horseshoe crab, called amebocytes, contain the components of a sensitive enzymatic cascade that is activated by endotoxin.[3][5] When amebocytes are lysed, the resulting lysate retains this clotting activity, forming a gel in the presence of endotoxins. This pivotal discovery led to the development of the LAL test, a highly sensitive in vitro assay for detecting endotoxins.[2][3][4] The LAL test received FDA approval in the 1970s and has since become the global standard for endotoxin testing of parenteral drugs, medical devices, and other sterile products.[1][2]

The Biochemistry of Coagulation: A Cascade of Serine Proteases

The formation of coagulin is the culmination of a serine protease cascade, a biological amplification system that allows for a rapid and sensitive response to endotoxin. The key protein components of this pathway are stored as inactive zymogens within the granules of amebocytes and are released upon encountering endotoxin.[6]

The primary pathway for endotoxin-mediated coagulation involves three key enzymes—Factor C, Factor B, and the proclotting enzyme—and the clottable protein, coagulogen.

-

Factor C: This is the endotoxin-sensitive initiator of the cascade. Upon binding to LPS, the Factor C zymogen undergoes autocatalytic activation to become activated Factor C (Factor C).[6][7][8]

-

Factor B: Activated Factor C then cleaves and activates Factor B to its active form, Factor B.[6][7][8]

-

Proclotting Enzyme: Factor B, in turn, activates the proclotting enzyme to the active clotting enzyme.[6][7][8]

-

Coagulogen to Coagulin: The clotting enzyme is the final protease in the cascade. It specifically cleaves the soluble protein coagulogen at two sites, releasing a small peptide (peptide C) and forming the insoluble protein, coagulin.[9][10][11] The coagulin monomers then self-assemble into a stable gel clot, which is the basis of the original LAL test.[9][10]

An alternative pathway for coagulation exists that is activated by (1,3)-β-D-glucans, components of fungal cell walls. This pathway is initiated by Factor G and converges with the endotoxin pathway at the activation of the proclotting enzyme.[6]

Signaling Pathway of Endotoxin-Mediated Coagulation

References

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. The complete amino acid sequence of coagulogen isolated from Southeast Asian horseshoe crab, Carcinoscorpius rotundicauda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcis.gr [bcis.gr]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of limulus amebocyte lysates and correlation with the United States Pharmacopeial pyrogen test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. njlabs.com [njlabs.com]

- 9. Coagulin - Wikipedia [en.wikipedia.org]

- 10. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]

- 11. Limulus clotting enzyme - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Coagulin Gel Clot Formation in the Limulus Amebocyte Lysate (LAL) Assay

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Limulus Amebocyte Lysate (LAL) test is a critical quality control assay in the pharmaceutical and medical device industries, utilized for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] The presence of these pyrogenic substances in parenteral drugs or implantable devices can elicit severe inflammatory responses, including fever and septic shock.[2] The assay leverages a highly sensitive and evolutionarily conserved innate immune response of the Atlantic horseshoe crab, Limulus polyphemus.[4][5] When amebocytes, the circulating immune cells in the horseshoe crab's hemolymph, encounter endotoxins, they trigger a rapid enzymatic cascade that culminates in the formation of a solid gel clot, effectively immobilizing the invading pathogens.[4][5][6] This in-vitro recreation of the coagulation cascade forms the biochemical basis of all three major LAL assay formats: the qualitative gel-clot method and the quantitative turbidimetric and chromogenic methods.[2][7][8] This guide provides a detailed examination of the molecular mechanisms underpinning this coagulation cascade, the kinetics of gel formation, and the experimental protocols used to study this phenomenon.

The Core Mechanism: A Serine Protease Cascade

The formation of the coagulin gel is the result of a sophisticated and highly amplified serine protease cascade.[5][9] The key protein components are present as inactive zymogens within the amebocyte lysate.[4][9] The cascade is initiated by the binding of endotoxin, leading to a sequential activation of enzymes that ultimately converts a soluble protein, coagulogen, into insoluble coagulin polymers that form the gel clot.[5][7][9]

There are two distinct pathways that converge to activate the final steps of the clotting process:

-

The Endotoxin-Activated Pathway (Factor C Pathway): This is the primary pathway for the detection of Gram-negative bacterial endotoxins.[9][10]

-

The (1→3)-β-D-Glucan-Activated Pathway (Factor G Pathway): This pathway is activated by fungal components and can be a source of interference in endotoxin-specific assays.[9][10]

Factor C Pathway

The endotoxin-mediated cascade proceeds through the sequential activation of three serine protease zymogens: Factor C, Factor B, and a proclotting enzyme.[4][9]

-

Initiation - Activation of Factor C: The cascade begins when Lipopolysaccharide (LPS) binds to Factor C, a biosensor for endotoxin.[8][9] This binding induces a conformational change in Factor C, leading to its auto-catalytic activation to the active form, Factor C̄.[4][9]

-

Amplification - Activation of Factor B: Activated Factor C̄ then proteolytically cleaves and activates Factor B, converting it to Factor B̄.[9]

-

Final Enzymatic Step - Activation of Proclotting Enzyme: Factor B̄, in turn, activates the proclotting enzyme to its active form, the clotting enzyme.[4][7][9]

Factor G Pathway

The lysate also contains Factor G, a zymogen that is activated by (1→3)-β-D-glucans.[9][10] Activated Factor G can directly convert the proclotting enzyme into the active clotting enzyme, bypassing Factor C and Factor B.[9][10] To ensure endotoxin specificity, LAL reagents are often manufactured with agents that block the Factor G pathway or by using recombinant Factor C, which eliminates the Factor G pathway entirely.[10][11][12]

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]

- 4. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]

- 5. What is LAL (Limulus Amebocyte Lysate)? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. Coagulin - Wikipedia [en.wikipedia.org]

- 7. LAL Assay - Creative Biolabs [creative-biolabs.com]

- 8. LAL Assays | Lonza [bioscience.lonza.com]

- 9. Biochemical principle of Limulus test for detecting bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Figure 1, Key elements of the LAL enzymatic reaction and their specificity to endotoxin and β-(1,3)-D-glucans - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Recombinant Factor C as an In Vitro Assay for the Residual Pathogenicity Evaluation of Veterinary Autogenous Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Coagulin: A Technical Guide to the Pediocin-Like Bacteriocin from Bacillus coagulans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coagulin, a bacteriocin produced by Bacillus coagulans, presents a compelling case for exploration in the fields of food preservation and clinical therapeutics. As a member of the Class IIa, or pediocin-like, bacteriocins, it exhibits potent antimicrobial activity, particularly against Gram-positive pathogens such as Listeria monocytogenes. This technical guide provides a comprehensive overview of coagulin, detailing its biochemical properties, genetic organization, mechanism of action, and the methodologies employed in its study. Quantitative data on its purification and antimicrobial activity are presented, alongside detailed experimental protocols. Visualizations of key biological and experimental processes are provided to facilitate a deeper understanding of this promising antimicrobial peptide.

Introduction

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria, which inhibit the growth of closely related or other microbial species. Coagulin, a bacteriocin-like inhibitory substance produced by strains of Bacillus coagulans, has garnered significant interest due to its bactericidal and bacteriolytic properties[1][2]. First isolated from Bacillus coagulans I4, coagulin is a plasmid-encoded peptide that shares remarkable similarity with pediocin PA-1, a well-characterized bacteriocin from Pediococcus acidilactici[1][3][4]. Its stability over a range of temperatures and pH values further enhances its potential for various applications[1][2][5]. This guide aims to consolidate the current technical knowledge on coagulin for researchers and professionals in drug development and applied microbiology.

Biochemical and Physicochemical Properties

Coagulin is a cationic, hydrophobic peptide with a molecular mass of approximately 4,612 Da[1]. It is composed of 44 amino acid residues and shares a high degree of sequence homology with pediocin PA-1, differing by only a single amino acid at the C-terminus[3]. The structure of coagulin is characterized by the presence of disulfide bridges, which are essential for its antimicrobial activity[1].

Table 1: Physicochemical Properties of Coagulin

| Property | Description | Reference(s) |

| Molecular Mass | ~3-4 kDa (SDS-PAGE); 4,612 Da (Mass Spectrometry) | [1][1] |

| Composition | 44 amino acid residues | [3] |

| Thermal Stability | Stable at 60°C for 90 minutes | [1][2] |

| pH Stability | Stable in a pH range of 4.0 to 8.0 | [1][2] |

| Enzyme Sensitivity | Sensitive to proteases | [1][2] |

| Solvent Stability | Unaffected by various organic solvents (10% v/v) | [1][2] |

Antimicrobial Spectrum and Activity

Coagulin demonstrates a significant inhibitory effect against a range of Gram-positive bacteria, including spoilage and pathogenic organisms. Its antimicrobial spectrum includes species of Listeria, Enterococcus, Leuconostoc, and Pediococcus[1][2]. While the primary targets are Gram-positive bacteria, some studies on the supernatant of Bacillus coagulans cultures have suggested potential activity against certain Gram-negative bacteria, though this requires further investigation with purified coagulin.

Table 2: Minimum Inhibitory Concentration (MIC) of Bacillus coagulans Supernatant Against Various Pathogens

Note: The following data pertains to the cell-free supernatant of Bacillus coagulans and not to purified coagulin. The supernatant contains a mixture of metabolites, and these values may not solely reflect the activity of coagulin.

| Target Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 25 | [6] |

| Salmonella typhi | 50 | [6] |

| Shigella flexneri | 3.1 | [6] |

| Bacillus cereus | 100 | [6] |

Mechanism of Action

As a pediocin-like bacteriocin, coagulin exerts its antimicrobial effect through a receptor-mediated mechanism that ultimately leads to the disruption of the target cell's cytoplasmic membrane.

The proposed mechanism involves the following steps:

-

Receptor Recognition and Binding: Coagulin initially binds to the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex located on the surface of susceptible bacteria. This interaction is a critical determinant of its target specificity.

-

Membrane Insertion: Following binding to the Man-PTS, coagulin undergoes a conformational change and inserts into the cytoplasmic membrane of the target cell.

-

Pore Formation: The inserted coagulin molecules oligomerize within the membrane to form pores.

-

Dissipation of Proton Motive Force: The formation of these pores leads to the leakage of essential ions and small molecules, dissipating the proton motive force (PMF) and ultimately causing cell death.

Figure 1: Proposed mechanism of action for coagulin.

Genetics and Regulation

The production of coagulin is encoded by a set of genes located on a plasmid, designated pI4, which is approximately 14 kb in size[1][4]. The genetic organization of the coagulin operon (coa) is highly similar to the pediocin PA-1 operon (ped or pap).

The coa operon consists of four key genes:

-

coaA : The structural gene encoding the coagulin precursor peptide.

-

coaB : Encodes an immunity protein that protects the producing cell from the action of coagulin.

-

coaC : Encodes an accessory protein involved in the processing and transport of coagulin.

-

coaD : Encodes an ABC transporter responsible for the secretion of coagulin.

Figure 2: Genetic organization of the coagulin operon.

The regulation of coagulin production in Bacillus coagulans is not yet fully elucidated. However, in many pediocin-like bacteriocins, production is regulated by a three-component regulatory system involving a secreted peptide pheromone, a histidine kinase, and a response regulator. This system allows for cell-density-dependent production, a phenomenon known as quorum sensing. Further research is needed to determine the specific regulatory mechanisms governing coagulin synthesis.

Experimental Protocols

Purification of Coagulin

The following protocol is based on the methodology described for the purification of coagulin from Bacillus coagulans I4[1].

1. Culture and Harvest:

- Culture Bacillus coagulans I4 in a suitable broth medium (e.g., MRS broth) at 37°C until the late logarithmic growth phase.

- Remove bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

- Collect the cell-free supernatant.

2. Ammonium Sulfate Precipitation:

- Slowly add ammonium sulfate to the supernatant to achieve 60% saturation while stirring at 4°C.

- Allow precipitation to occur overnight at 4°C.

- Collect the precipitate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).

- Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

3. Cation Exchange Chromatography:

- Dialyze the resuspended pellet against the starting buffer for cation exchange chromatography.

- Load the dialyzed sample onto a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with the starting buffer.

- Wash the column with the starting buffer to remove unbound proteins.

- Elute the bound coagulin using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.

- Collect fractions and test for antimicrobial activity.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Pool the active fractions from the cation exchange step.

- Apply the pooled sample to a C18 RP-HPLC column.

- Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.

- Monitor the elution profile at 220 nm and 280 nm.

- Collect peaks and assay for antimicrobial activity to identify the purified coagulin.

start [label="B. coagulans Culture", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

centrifugation1 [label="Centrifugation", style=filled, fillcolor="#FFFFFF"];

supernatant [label="Cell-Free Supernatant", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

precipitation [label="Ammonium Sulfate Precipitation", style=filled, fillcolor="#FFFFFF"];

centrifugation2 [label="Centrifugation", style=filled, fillcolor="#FFFFFF"];

pellet [label="Resuspended Pellet", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cation_exchange [label="Cation Exchange Chromatography", style=filled, fillcolor="#FFFFFF"];

active_fractions [label="Active Fractions", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

rp_hplc [label="Reversed-Phase HPLC", style=filled, fillcolor="#FFFFFF"];

purified_coagulin [label="Purified Coagulin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> centrifugation1;

centrifugation1 -> supernatant;

supernatant -> precipitation;

precipitation -> centrifugation2;

centrifugation2 -> pellet;

pellet -> cation_exchange;

cation_exchange -> active_fractions;

active_fractions -> rp_hplc;

rp_hplc -> purified_coagulin;

}

Figure 3: Experimental workflow for the purification of coagulin.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

1. Indicator Strain Preparation:

- Prepare an overnight culture of the indicator bacterium in a suitable broth medium.

- Inoculate a molten soft agar medium (e.g., BHI with 0.75% agar) with the indicator strain.

2. Plate Preparation:

- Pour the seeded soft agar onto a base of solid agar in a petri dish and allow it to solidify.

- Create wells in the agar using a sterile cork borer.

3. Assay:

- Add a known volume of the purified coagulin or the sample to be tested into the wells.

- Incubate the plates under appropriate conditions for the indicator strain.

- Measure the diameter of the zone of inhibition around the wells.

Conclusion and Future Perspectives

Coagulin from Bacillus coagulans represents a promising antimicrobial agent with significant potential. Its pediocin-like nature, coupled with its stability and potent activity against key pathogens, makes it a strong candidate for further investigation in food safety and clinical applications. Future research should focus on elucidating the specific regulatory pathways governing coagulin production to enable the optimization of its synthesis. Furthermore, comprehensive studies on the in vivo efficacy and safety of purified coagulin are essential to translate its potential into practical applications. The development of resistant pathogens necessitates the exploration of novel antimicrobial compounds, and coagulin stands out as a compelling subject for continued research and development.

References

- 1. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. brieflands.com [brieflands.com]

A Technical Guide to the Biological Function of Coagulin from Bacillus coagulans

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological functions of coagulin, a bacteriocin produced by Bacillus coagulans. It details its antimicrobial properties, mechanism of action, and relevant experimental methodologies, presenting quantitative data and visual workflows to support research and development efforts.

Executive Summary

Coagulin is a proteinaceous antimicrobial peptide, specifically a bacteriocin, produced by certain strains of Bacillus coagulans.[1][2] Classified as a pediocin-like, class IIa bacteriocin, coagulin exhibits a potent inhibitory effect, primarily against Gram-positive bacteria, including notable foodborne pathogens like Listeria monocytogenes.[1][3][4] Its bactericidal and bacteriolytic action is achieved through membrane permeabilization, leading to cell death.[1][3][4] The genetic determinants for coagulin production are often located on plasmids, suggesting potential for horizontal gene transfer.[1][3] Coagulin's stability under various temperature and pH conditions enhances its potential as a biopreservatives and a therapeutic agent.[3][4]

Physicochemical Properties

Coagulin produced by Bacillus coagulans I4 is a 44-amino acid peptide with a molecular mass of approximately 4,612 Da.[1] Its structure is similar to that of pediocins AcH and PA-1.[1] Some studies on other B. coagulans strains have reported bacteriocins with different molecular masses, such as approximately 7.5 kDa, suggesting strain-dependent variations.[5]

Key stability characteristics include:

-

Thermal Stability: Stable at 60°C for up to 90 minutes.[3][4] Another bacteriocin from a different B. coagulans strain was reported to be stable at 75°C for 30 minutes.[5]

-

pH Stability: Remains active in a pH range of 4.0 to 8.0.[3][4] A wider stability range of pH 2-12 has been reported for a bacteriocin from another strain.[5]

-

Enzymatic and Chemical Stability: Coagulin is sensitive to proteases but is unaffected by α-amylase and lipase.[3][4]

Biological Function: Antimicrobial Activity

The primary biological role of coagulin is to inhibit the growth of competing bacteria. It demonstrates a range of antimicrobial activity, with a particularly strong effect against Gram-positive bacteria.

Antimicrobial Spectrum

Coagulin has been shown to be effective against a variety of bacteria. The inhibitory spectrum of coagulin from B. coagulans I4 includes other B. coagulans strains and unrelated bacteria such as Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus species.[3][4] Some studies using the cell-free supernatant of B. coagulans cultures have also demonstrated inhibitory effects against Gram-negative enteric pathogens.[6]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) data for B. coagulans supernatant against various pathogenic bacteria and the activity of coagulin C23 against Listeria monocytogenes.

| Target Microorganism | Strain | Test Substance | MIC | Source |

| Escherichia coli | ATCC 29255 | B. coagulans supernatant | 25 µg/mL | [6][7] |

| Salmonella typhi | N/A | B. coagulans supernatant | 50 µg/mL | [6][7] |

| Shigella flexneri | N/A | B. coagulans supernatant | 3.1 µg/mL | [6][7] |

| Bacillus cereus | N/A | B. coagulans supernatant | 100 µg/mL | [6][7] |

| Target Microorganism | Strain | Test Substance | Activity | Source |

| Listeria monocytogenes | 2000/47 | Coagulin C23 | 584 AU/ml | [8][9][10] |

Mechanism of Action

Coagulin is a membrane-permeabilizing bacteriocin.[1] Its mechanism of action does not involve complex signaling pathways but rather a direct physical interaction with the target cell's membrane, leading to cell death.

The proposed mechanism involves the following steps:

-

Adsorption: The cationic coagulin peptide electrostatically interacts with the negatively charged phospholipids in the bacterial cell membrane.

-

Membrane Insertion and Pore Formation: Following binding, the peptide inserts into the cell membrane, leading to the formation of pores. This disrupts the membrane potential and the proton motive force.

-

Cellular Leakage and Death: The formation of pores results in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.[11] This mode of action is characteristic of a bactericidal and bacteriolytic agent.[3][4]

Caption: Mechanism of action of coagulin on the bacterial cell membrane.

Experimental Protocols

This section details the methodologies for the purification and characterization of coagulin.

Production and Purification of Coagulin

The following workflow outlines the key steps for isolating and purifying coagulin from a B. coagulans culture.

Caption: Experimental workflow for the purification of coagulin.

Detailed Methodology:

-

Bacterial Culture: B. coagulans I4 is cultured in MRS broth at 37°C until the late logarithmic phase.[1]

-

Cell Removal: The culture is centrifuged at 4,000 x g for 15 minutes at 4°C to pellet the cells. The resulting cell-free supernatant is collected.[1]

-

Concentration: The supernatant is concentrated using a spiral cartridge concentrator with a 10,000 Da molecular weight cutoff membrane.[1]

-

Solid-Phase Extraction: The concentrated supernatant is subjected to solid-phase extraction using a C18 silica-based bonded phase.[1]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Step 1 (Semi-preparative): The active fraction from the solid-phase extraction is loaded onto a C18 semi-preparative RP-HPLC column. Elution is performed with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.[1]

-

Step 2 (Analytical): The active fractions from the first HPLC step are pooled and further purified on a C18 analytical RP-HPLC column using a similar solvent system to achieve homogeneity.[1]

-

-

Purity Confirmation: The purity of the final sample and its molecular mass can be confirmed by mass spectrometry.[1]

Antimicrobial Activity Assays

5.2.1 Agar Well Diffusion Assay:

This method is used for the qualitative and semi-quantitative assessment of antimicrobial activity.

-

Indicator Lawn Preparation: A suitable indicator microorganism (e.g., Listeria innocua) is grown overnight in an appropriate broth (e.g., Tryptose broth). This culture is then used to seed a tryptose agar plate to create a uniform lawn.[1]

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar.[12]

-

Sample Application: A specific volume (e.g., 100 µL) of the coagulin-containing solution (either crude supernatant or purified fractions) is added to each well.[12]

-

Incubation: The plates are incubated under conditions suitable for the growth of the indicator strain.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The activity can be expressed in arbitrary units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[1]

5.2.2 Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: The target bacterial strain is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard.[6]

-

Serial Dilutions: Serial twofold dilutions of the coagulin-containing solution are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6][7]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]

-

Controls: Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included.[6]

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism.

-

MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.[13]

Conclusion and Future Directions

Coagulin from Bacillus coagulans is a well-characterized bacteriocin with significant potential in food preservation and as a therapeutic agent. Its potent activity against pathogenic bacteria like Listeria monocytogenes, coupled with its favorable stability profile, makes it an attractive candidate for further development. Future research should focus on optimizing production, exploring synergistic effects with other antimicrobials, and conducting in vivo efficacy and safety studies to fully realize its potential in various applications. The elucidation of the three-dimensional structure of coagulin could also provide insights for protein engineering to enhance its activity and spectrum.

References

- 1. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Listeriaphages and coagulin C23 act synergistically to kill Listeria monocytogenes in milk under refrigeration conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]

- 12. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Listeria monocytogenes Strains Underrepresented during Selective Enrichment with an ISO Method Might Dominate during Passage through Simulated Gastric Fluid and In Vitro Infection of Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Coagulin: A Pediocin-Like Bacteriocin from Bacillus coagulans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and genetic basis of coagulin, a bacteriocin produced by Bacillus coagulans I4. Coagulin is a notable antimicrobial peptide due to its classification as a pediocin-like bacteriocin, making it the first of its kind to be identified in a non-lactic acid bacterium genus[1][2]. This document details the key experimental findings, methodologies, and genetic organization related to coagulin, offering valuable insights for researchers in antimicrobial drug discovery and development.

Executive Summary

Coagulin, a bacteriocin-like inhibitory substance, was first identified from Bacillus coagulans I4, a strain isolated from cattle feces[3][4]. Initially characterized as a protease-sensitive antibacterial substance, further research revealed it to be a pediocin-like bacteriocin[5][6]. Its production is linked to a 14 kb plasmid, pI4[3][7]. Coagulin exhibits a bactericidal and bacteriolytic mode of action, particularly against Listeria species, and shares a high degree of sequence homology with pediocin AcH and PA-1[1][3][6]. This guide synthesizes the pivotal research that led to the characterization of coagulin, presenting the data in a structured and technically detailed format.

Physicochemical and Biochemical Properties

Coagulin is a heat-stable and pH-tolerant bacteriocin. It maintains stability at 60°C for 90 minutes and across a pH range of 4 to 8[3][4]. The antimicrobial activity of coagulin is sensitive to proteases but is unaffected by alpha-amylase and lipase[3][6].

Molecular Characteristics

The molecular mass of coagulin was determined to be approximately 3-4 kDa by SDS-PAGE and more precisely as 4,612 Da by mass spectrometry[3][5]. It is a 44-residue peptide with an amino acid sequence that is nearly identical to pediocin AcH and PA-1, differing only by a single amino acid at the C-terminus[1][2].

Antimicrobial Spectrum

Coagulin demonstrates a significant inhibitory effect against a range of Gram-positive bacteria. Its spectrum of activity includes members of the genera Bacillus, Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus[3][4].

Table 1: Antimicrobial Spectrum of Coagulin

| Target Microorganism | Susceptibility | Reference |

| Bacillus coagulans | Susceptible | [3] |

| Enterococcus spp. | Susceptible | [3] |

| Leuconostoc spp. | Susceptible | [3] |

| Oenococcus spp. | Susceptible | [3] |

| Listeria spp. | Susceptible | [3] |

| Pediococcus spp. | Susceptible | [3] |

Purification of Coagulin

The purification of coagulin from the culture supernatant of B. coagulans I4 was achieved through a multi-step process involving ultrafiltration and reverse-phase chromatography[6]. The purification process resulted in a 109-fold increase in specific activity with a 65% recovery[6].

Table 2: Summary of Coagulin Purification from B. coagulans I4 Culture

| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (n-fold) |

| Culture Supernatant | 1500 | 1,200,000 | 800 | 100 | 1 |

| Ultrafiltration | 60 | 780,000 | 13,000 | 65 | 16.25 |

| C18 Sep-Pak | 7.5 | 600,000 | 80,000 | 50 | 100 |

| RP-HPLC | 5.5 | 480,000 | 87,272 | 40 | 109 |

Data adapted from Le Marrec et al., 2000.[6]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the discovery and characterization of coagulin.

Bacterial Strains and Culture Conditions

B. coagulans I4, the coagulin producer, was propagated aerobically in MRS (de Man, Rogosa, and Sharpe) broth at 37°C[6]. The indicator strain for bacteriocin activity assays, Listeria innocua, was grown in tryptose broth[6].

Bacteriocin Activity Assay

The antimicrobial activity of coagulin was determined using a well diffusion assay[6]. An overnight culture of the indicator strain, Listeria innocua, was seeded into tryptose agar. Wells were then made in the agar, and dilutions of the coagulin-containing samples were added to the wells. The plates were incubated, and the diameter of the inhibition zone was measured. The activity was quantified in arbitrary units (AU) per milliliter, defined as the reciprocal of the highest dilution showing a clear zone of inhibition[6].

Coagulin Purification Protocol

-

Cell-Free Supernatant Preparation: A 1-liter culture of B. coagulans I4 was grown to the late logarithmic phase. The cells were removed by centrifugation at 4,000 x g for 15 minutes at 4°C. The supernatant was then adjusted to pH 6.5 and filter-sterilized[8].

-

Ultrafiltration: The cell-free supernatant was concentrated 10-fold using a spiral cartridge concentrator with a 10,000 Da molecular weight cutoff membrane[8].

-

Solid-Phase Extraction: The concentrated supernatant was applied to a C18 Sep-Pak cartridge. The cartridge was washed with 20% ethanol, and the active fraction was eluted with 40% isopropanol in water.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from the solid-phase extraction was further purified by RP-HPLC on a C18 column. A linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid was used for elution.

Molecular Mass Determination

The molecular mass of purified coagulin was determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and mass spectrometry[3][5].

Amino Acid Sequencing

The N-terminal amino acid sequence of the purified coagulin was determined by Edman degradation[5].

Plasmid Curing

To confirm the plasmid-encoded nature of coagulin production, plasmid curing experiments were performed using novobiocin. B. coagulans I4 was grown in the presence of sub-inhibitory concentrations of novobiocin, and derivatives that lost the ability to produce coagulin were selected. The plasmid content of these derivatives was then analyzed[3][7].

Genetic Organization of the Coagulin Operon

Genetic analysis revealed that the genes responsible for coagulin production are located on the 14 kb plasmid pI4[3][7]. The genetic determinants are organized in an operon, designated the coa operon, which is homologous to the pediocin operons found in Pediococcus acidilactici[1][2]. This operon consists of four genes involved in the production, transport, and immunity of coagulin[1].

Visualizations

Experimental Workflow for Coagulin Discovery and Characterization

Caption: A flowchart illustrating the key experimental stages in the discovery and characterization of coagulin.

Genetic Organization of the coa (Coagulin) Operon

Caption: A schematic representation of the genetic organization of the coagulin (coa) operon on the pI4 plasmid.

Conclusion

The discovery of coagulin from Bacillus coagulans I4 represents a significant finding in the field of bacteriocin research. Its characterization as a pediocin-like bacteriocin broadens the known distribution of this important class of antimicrobial peptides beyond lactic acid bacteria. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research into the application of coagulin as a potential therapeutic or food preservative, particularly for the control of Listeria monocytogenes. The elucidation of its genetic basis also opens avenues for heterologous expression and bioengineering to enhance its activity and spectrum.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. (Open Access) Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 (1998) | B Hyronimus | 203 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]

- 8. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to Coagulin-H from Withania coagulans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coagulin-H, a naturally occurring withanolide derived from the plant Withania coagulans, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. This technical guide provides a comprehensive overview of Coagulin-H, including its chemical properties, biological activities, and underlying mechanisms of action. Drawing from available scientific literature, this document details its potent immunosuppressive and anti-inflammatory effects, highlighting its inhibitory action on lymphocyte proliferation, interleukin-2 (IL-2) production, nitric oxide (NO) synthesis, and nuclear factor-kappa B (NF-κB) activation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction

Withania coagulans, a member of the Solanaceae family, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from this plant, with withanolides being a prominent class. Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton. Coagulin-H is one such withanolide that has demonstrated significant biological activities, positioning it as a promising candidate for further preclinical and clinical investigation.

Chemical Profile of Coagulin-H

Chemical Name: (17S,20S,22R)-5α,6β,14α,15α,17,20-hexahydroxy-1-oxowitha-2,24-dienolide

Chemical Structure:

Biological Activities and Quantitative Data

Coagulin-H has been shown to possess potent immunosuppressive and anti-inflammatory properties. The following tables summarize the available quantitative data on its key biological activities.

Table 1: Immunosuppressive Activity of Coagulin-H

| Assay | Target | Method | Result | Reference |

| Lymphocyte Proliferation | Phytohaemagglutinin (PHA)-activated T-cells | [3H]-Thymidine incorporation | Complete suppression at ≥2.5 µg/mL | [1] |

| Cytokine Production | Interleukin-2 (IL-2) | ELISA | 80% inhibition | [1] |

Table 2: Anti-inflammatory Activity of Coagulin-H

| Assay | Target/Cell Line | Method | IC50 Value | Reference |

| Nitric Oxide Production | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | Griess Assay | Data not available | Mentioned in literature |

| NF-κB Activation | TNF-α-induced activation | Luciferase Reporter Assay | Data not available | Mentioned in literature |

Signaling Pathways and Mechanisms of Action

Coagulin-H exerts its biological effects by modulating key signaling pathways involved in inflammation and immune responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Coagulin-H has been suggested to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Coagulin-H.

Suppression of T-Cell Activation and IL-2 Production

Coagulin-H's immunosuppressive effects are mediated through the inhibition of T-cell proliferation and the subsequent reduction in IL-2, a key cytokine for T-cell growth and differentiation.

Figure 2: Inhibition of T-cell activation and proliferation by Coagulin-H.

Potential Therapeutic Applications

The potent anti-inflammatory and immunosuppressive properties of Coagulin-H suggest its potential utility in a range of therapeutic areas.

-

Autoimmune and Inflammatory Diseases: By inhibiting key inflammatory pathways, Coagulin-H could be a candidate for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Oncology: The inhibition of NF-κB, a pathway often dysregulated in cancer, suggests a potential role for Coagulin-H in cancer therapy, possibly as an adjunct to conventional treatments.

-

Neurodegenerative Diseases: While direct evidence is lacking for Coagulin-H, other withanolides have shown neuroprotective effects. Given the role of neuroinflammation in diseases like Alzheimer's, the anti-inflammatory properties of Coagulin-H warrant investigation in this context.

-

Diabetes: Some studies on Withania coagulans extracts have indicated anti-diabetic potential. Further research is needed to determine if Coagulin-H contributes to these effects and the underlying mechanisms.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the biological activity of Coagulin-H. It is recommended to consult the specific cited literature for detailed experimental conditions.

Isolation and Purification of Coagulin-H

Figure 3: General workflow for the isolation of Coagulin-H.

A general procedure involves the maceration of the dried and powdered plant material in methanol, followed by filtration and concentration of the extract. The crude extract is then subjected to column chromatography on silica gel, with elution using a gradient of solvents of increasing polarity. Fractions are collected and screened for biological activity, and the active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure Coagulin-H.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of Coagulin-H for a specified period.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to the untreated (LPS only) control wells.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

-

Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency.

-

Treatment: The transfected cells are treated with Coagulin-H for a defined period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Analysis: The firefly luciferase activity (driven by NF-κB) is normalized to the Renilla luciferase activity. The inhibition of NF-κB activity is determined by comparing the normalized luciferase activity in the treated cells to the untreated (TNF-α only) control cells.

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a mitogen.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Culture: The cells are cultured in a 96-well plate in the presence of a mitogen, such as phytohaemagglutinin (PHA), and various concentrations of Coagulin-H.

-

Incubation: The plate is incubated for 48-72 hours.

-

Radiolabeling: [3H]-Thymidine is added to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Harvesting: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The inhibition of proliferation is calculated by comparing the counts per minute (CPM) in the treated wells to the untreated (PHA only) control wells.

Interleukin-2 (IL-2) Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by stimulated T-cells.

-

Cell Culture and Stimulation: T-cells are cultured and stimulated with a mitogen (e.g., PHA) in the presence of different concentrations of Coagulin-H.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of IL-2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for IL-2.

-

Adding the culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Measuring the absorbance of the colored product using a microplate reader.

-

-

Quantification: The concentration of IL-2 in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant IL-2.

Conclusion and Future Directions

Coagulin-H, a withanolide from Withania coagulans, exhibits promising immunosuppressive and anti-inflammatory activities. Its ability to modulate key signaling pathways such as NF-κB and T-cell activation highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical animal models for various diseases, and to obtain detailed spectroscopic data for comprehensive characterization. The exploration of Coagulin-H in the context of neurodegenerative diseases and diabetes also represents an exciting avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.

References

Coagulin-H: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coagulin-H is a naturally occurring steroidal lactone, specifically a withanolide, isolated from the plant Withania coagulans. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of Coagulin-H. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental methodologies and insights into its mechanism of action. Coagulin-H has demonstrated potent immunosuppressive, anti-inflammatory, and anti-cancer properties, positioning it as a promising candidate for further investigation in these therapeutic areas.

Chemical Structure and Physicochemical Properties

Coagulin-H is chemically identified as (17S,20S,22R)-5α,6β,14α,15α,17,20-hexahydroxy-1-oxowitha-2,24-dienolide. Its structure is characterized by the classic C28 ergostane skeleton of withanolides, featuring a six-membered lactone ring.

Table 1: Physicochemical Properties of Coagulin-H

| Property | Value | Reference |

| Chemical Name | (17S,20S,22R)-5α,6β,14α,15α,17,20-hexahydroxy-1-oxowitha-2,24-dienolide | [1] |

| Molecular Formula | C28H40O9 | [2] |

| Molecular Weight | 520.6 g/mol | [2] |

| Source | Whole plant of Withania coagulans | [1] |

| Compound Class | Withanolide (Steroidal Lactone) | [3][4] |

Biological Activities and Signaling Pathways

Coagulin-H exhibits a range of biological activities, with its immunosuppressive and anti-cancer effects being the most prominent. These activities are underpinned by its interaction with specific cellular signaling pathways.

Immunosuppressive Activity

Coagulin-H has been shown to possess potent immunosuppressive properties, comparable to the corticosteroid drug prednisolone.[4] It exerts a strong inhibitory effect on the proliferation of both T and B lymphocytes and suppresses the production of Th-1 cytokines.[4][5] This suggests that Coagulin-H may interfere with the signaling pathways essential for the activation and division of these critical immune cells.[6] One of the key mechanisms of its immunosuppressive action is the potential inhibition of Interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation.[5][7]

Anti-Cancer and Anti-Inflammatory Activity

Coagulin-H has demonstrated significant potential as an anti-cancer agent through its inhibitory effects on Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9] These enzymes are crucial for tumor invasion and metastasis. Among several coagulins isolated from Withania coagulans, Coagulin-H exhibited the highest inhibitory activity against both MMP-2 and MMP-9.[8][9]

The anti-inflammatory properties of Coagulin-H are linked to its ability to inhibit key inflammatory mediators and signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding the biological activities of Coagulin-H.

Isolation of Coagulin-H from Withania coagulans

The isolation of Coagulin-H and other withanolides from Withania coagulans typically involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered plant material of Withania coagulans is subjected to extraction with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fraction (often the chloroform fraction for withanolides) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the different compounds.

-

Purification: Fractions containing Coagulin-H are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the pure compound.

-

Structure Elucidation: The structure of the isolated Coagulin-H is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Lymphocyte Proliferation Assay

The inhibitory effect of Coagulin-H on lymphocyte proliferation can be assessed using methods such as the MTT assay or [3H]-thymidine incorporation assay.[9] The following is a representative protocol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Phytohaemagglutinin (PHA) as a mitogen to stimulate T-cell proliferation.

-

Coagulin-H dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., acidified isopropanol or DMSO).

-

96-well microtiter plates.

Procedure:

-

PBMCs are seeded in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Cells are treated with various concentrations of Coagulin-H. A vehicle control (e.g., DMSO) is also included.

-

PHA is added to the wells (except for the negative control wells) to a final concentration of 5 µg/mL to induce lymphocyte proliferation.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of inhibition of proliferation is calculated relative to the PHA-stimulated control.

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of Coagulin-H against MMP-2 and MMP-9 can be determined using gelatin zymography.

Materials:

-

Source of MMP-2 and MMP-9 (e.g., conditioned media from stimulated cancer cells).

-

SDS-PAGE gels (10%) copolymerized with gelatin (1 mg/mL).

-

Sample buffer (non-reducing).

-

Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

-

Staining solution (Coomassie Brilliant Blue R-250).

-

Destaining solution (methanol, acetic acid, water).

Procedure:

-

Protein samples containing MMPs are mixed with a non-reducing sample buffer and loaded onto the gelatin-containing polyacrylamide gel without prior boiling.

-

Electrophoresis is performed at 4°C.

-

After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

The gel is then incubated overnight at 37°C in the incubation buffer containing various concentrations of Coagulin-H. A control incubation without the inhibitor is also performed.

-

Following incubation, the gel is stained with Coomassie Brilliant Blue R-250 and then destained.

-

Gelatinolytic activity appears as clear bands on a blue background, representing areas where the gelatin has been digested by the MMPs.

-

The inhibition of MMP activity by Coagulin-H is observed as a reduction in the intensity of the clear bands compared to the control.

Conclusion

Coagulin-H, a withanolide from Withania coagulans, presents a compelling profile of biological activities, particularly in the realms of immunosuppression and cancer biology. Its well-defined chemical structure and potent effects on key signaling pathways make it a molecule of significant interest for further research and development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Coagulin-H and its potential therapeutic applications. As research progresses, Coagulin-H may emerge as a valuable lead compound in the development of novel therapies for immune-related disorders and cancer.

References

- 1. hanc.info [hanc.info]

- 2. bioassaysys.com [bioassaysys.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coagulin - Wikipedia [en.wikipedia.org]

- 8. ijisrt.com [ijisrt.com]

- 9. Lab13 [science.umd.edu]

The Biological Activity of Withanolide Coagulin-H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulin-H is a naturally occurring steroidal lactone belonging to the withanolide class, isolated from the plant Withania coagulans. This technical guide provides a comprehensive overview of the known biological activities of Coagulin-H, with a particular focus on its immunosuppressive effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug discovery.

Core Biological Activity: Immunosuppression

Coagulin-H has demonstrated significant immunosuppressive properties, positioning it as a compound of interest for the development of novel therapeutics for autoimmune disorders and other inflammatory conditions. Its primary mechanism of action appears to be the modulation of lymphocyte activation and proliferation.

Inhibition of Lymphocyte Proliferation

Table 1: Immunosuppressive Activity of Withanolides from Withania coagulans

| Compound | Target Cell Type | Mitogen | Reported Activity |

| Coagulin-H | T-Lymphocytes | Con A | Potent Inhibition |

| B-Lymphocytes | LPS | Potent Inhibition | |

| Withanolide F | T-Lymphocytes | Con A | IC50 = 1.66 µM |

| B-Lymphocytes | LPS | Strong Inhibition |

Inhibition of Cytokine Production

A key aspect of the immunosuppressive activity of Coagulin-H is its ability to inhibit the production of pro-inflammatory cytokines. Specifically, it has been shown to suppress the expression of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the propagation of the immune response. This effect is comparable to that of prednisolone, a commonly used steroidal anti-inflammatory drug.

Proposed Mechanism of Action

The precise molecular mechanisms underlying the immunosuppressive effects of Coagulin-H are still under investigation. However, based on the known activities of other withanolides, a putative mechanism of action can be proposed. This likely involves the modulation of key signaling pathways that are critical for lymphocyte activation.

Putative Signaling Pathway Inhibition

It is hypothesized that Coagulin-H exerts its immunosuppressive effects by interfering with the T-cell receptor (TCR) signaling cascade and the downstream activation of the NF-κB transcription factor.

Upon antigen presentation, the TCR initiates a signaling cascade that is essential for T-cell activation. Key upstream components of this pathway include the kinases Lck and ZAP70. Some withanolides have been shown to inhibit the activity of ZAP70, which would effectively block the propagation of the TCR signal.

Downstream of TCR activation, the NF-κB pathway plays a pivotal role in regulating the expression of genes involved in inflammation and immune responses, including IL-2. Many withanolides are known to be potent inhibitors of NF-κB activation. They can achieve this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes. It is also plausible that Coagulin-H may interfere with IL-2 signaling through modulation of the IL-2 receptor.

Withacoagulin-H: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withacoagulin-H is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids. These compounds are predominantly found in plants of the Solanaceae family. Withacoagulin-H, in particular, is isolated from Withania coagulans (Dunal), a plant with a history of use in traditional medicine. This technical guide provides an in-depth overview of the natural sources of Withacoagulin-H, detailed methodologies for its isolation and purification, and a summary of its known biological activities, with a focus on its immunosuppressive and anti-inflammatory properties.

Natural Sources of Withacoagulin-H

The primary and exclusive natural source of Withacoagulin-H identified to date is the plant Withania coagulans (Dunal), commonly known as Indian cheese maker or Paneer doda. This rigid, greyish undershrub is distributed in the East of the Mediterranean, extending to South Asia. Various parts of the plant, including the fruits, leaves, and aerial parts, have been reported to contain a variety of withanolides, including Withacoagulin-H.[1][2] The concentration of these compounds can vary depending on the geographical location and the specific part of the plant used for extraction.[3]

Isolation and Purification of Withacoagulin-H

The isolation of Withacoagulin-H from Withania coagulans involves a multi-step process of extraction and chromatographic separation. While a specific protocol solely for Withacoagulin-H is not extensively detailed in publicly available literature, a general methodology for the isolation of withanolides from this plant can be compiled from various studies.[4][5][6]

Experimental Protocol:

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts or fruits of Withania coagulans.

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Alternatively, use Soxhlet extraction with methanol for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude methanolic extract.

3. Fractionation:

-

Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The withanolides, including Withacoagulin-H, are typically enriched in the chloroform and ethyl acetate fractions.

-

Concentrate these fractions using a rotary evaporator.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the enriched fraction (e.g., chloroform fraction) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 80:20) can be effective.

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Use pre-coated silica gel 60 F254 plates.

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Visualize the spots under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions showing similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions containing Withacoagulin-H using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile using a UV detector at a wavelength of around 220-230 nm.

-

Collect the peak corresponding to Withacoagulin-H and confirm its purity by analytical HPLC and spectroscopic methods.

-

5. Structure Elucidation:

-

The structure of the isolated Withacoagulin-H is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

The following table summarizes the available quantitative data for Withacoagulin-H and related withanolides from Withania coagulans. The yield of Withacoagulin-H is not explicitly reported in the reviewed literature; however, the bioactivity data highlights its potential as a potent anti-inflammatory agent.

| Compound | Source | Yield | Bioactivity Assay | IC₅₀ Value | Reference |

| Withacoagulin-H | Withania coagulans (aerial parts) | Not Reported | Inhibition of Nitric Oxide Production in LPS-activated RAW 264.7 cells | Not specified individually | [1] |

| Withanolide mixture (including Withacoagulin-H) | Withania coagulans (aerial parts) | Not Reported | Inhibition of TNF-α-induced NF-κB activation | 1.60-12.4 μM (for the mixture) | [1] |

| Coagulin H | Withania coagulans | Not Reported | Inhibition of phytohaemagglutinin-activated T-cell proliferation | Complete suppression at ≥2.5 µg/mL | [1] |

| Coagulin H | Withania coagulans | Not Reported | Inhibition of IL-2 production | ~80% inhibition | [1] |

Mandatory Visualizations

Experimental Workflow for Isolation of Withacoagulin-H

Caption: A generalized workflow for the isolation and purification of Withacoagulin-H.

Signaling Pathway: Inhibition of NF-κB Activation by Withacoagulin-H

Caption: Withacoagulin-H inhibits the NF-κB signaling pathway.

Biological Activity and Signaling Pathways

Withacoagulin-H has demonstrated significant immunosuppressive and anti-inflammatory activities.[1] The primary mechanism of action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB-α, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including Interleukin-2 (IL-2).

Withanolides, including Withacoagulin-H, have been shown to inhibit the activation of NF-κB.[1] This is likely achieved by preventing the degradation of IκB-α, thereby keeping NF-κB in its inactive state in the cytoplasm. By inhibiting the NF-κB pathway, Withacoagulin-H can suppress the production of pro-inflammatory cytokines like IL-2, which plays a crucial role in the proliferation and activation of T-cells. This inhibitory action on T-cell proliferation underscores its potential as an immunosuppressive agent.

Conclusion

Withacoagulin-H, a withanolide isolated from Withania coagulans, exhibits promising immunosuppressive and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and autoimmune disorders. The detailed understanding of its natural sources and the methodologies for its isolation are crucial for advancing research and unlocking the full therapeutic potential of this natural compound. Further studies are warranted to determine the precise yield of Withacoagulin-H from its natural source and to fully elucidate its pharmacological profile.

References

- 1. ijnrd.org [ijnrd.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remedial Use of Withanolides from Withania Coagolans (Stocks) Dunal [article.sapub.org]

Coagulin J: A Technical Guide to its Putative Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coagulin J is a naturally occurring steroidal lactone, specifically a withanolide, isolated from the plant Withania coagulans. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential mechanism of action in innate immunity. While direct, in-depth research on this compound's specific immunomodulatory effects is limited, this document synthesizes the available data on related withanolides from Withania coagulans to infer its likely biological activities. This guide covers the known anti-inflammatory and immunosuppressive properties of withanolides, their interaction with key signaling pathways such as NF-κB, available quantitative data on their biological activity, and generalized experimental protocols for their extraction and analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.

Introduction to this compound

This compound is a C28 steroidal lactone belonging to the withanolide class of compounds. It is a secondary metabolite found in the plant Withania coagulans, a member of the Solanaceae family. The chemical structure of this compound is (14R,17R,20R,22R)-3β,27-dihydroxy-14,20-epoxy-1-oxowitha-5,24-dienolide[1]. Withanolides as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, anti-cancer, neuroprotective, antimicrobial, and antioxidant effects[2][3]. While this compound has been identified and is reported to have immunosuppressive properties, detailed studies on its specific mechanism of action within the innate immune system are not yet available in the public domain[2]. This guide will, therefore, draw upon the broader knowledge of withanolides from Withania coagulans to provide a technical overview of its potential immunomodulatory role.

Mechanism of Action in Innate Immunity: An Extrapolated View

The innate immune system is the body's first line of defense against pathogens and is characterized by a rapid, non-specific response. Key players in this system include macrophages, neutrophils, and the production of inflammatory mediators like cytokines and nitric oxide. Chronic inflammation, resulting from a dysregulated innate immune response, is implicated in numerous diseases.

Withanolides isolated from Withania coagulans have demonstrated significant anti-inflammatory and immunosuppressive activities, suggesting a potential therapeutic role in inflammatory and autoimmune diseases[2]. The primary mechanism by which withanolides are thought to exert these effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2][4][5].

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) from bacteria, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[2][4][5].

Several withanolides have been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[2][4][5]. While the specific action of this compound on this pathway has not been detailed, it is plausible that it shares this mechanism with other withanolides.

Modulation of Cytokine Production

Consistent with the inhibition of NF-κB, extracts of Withania coagulans have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and TGF-β in animal models[6]. This cytokine modulation is a key aspect of their immunomodulatory and anti-inflammatory effects.

Data Presentation: Quantitative Bioactivity of Withania coagulans Withanolides

While specific quantitative data for this compound is scarce in the reviewed literature, studies on withanolide mixtures from Withania coagulans provide valuable insights into their potency.

| Biological Activity | Assay | Test System | Active Compounds | IC50 / Activity | Reference |

| Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-activated murine macrophages (RAW 264.7) | Withacoagulins G and H | 3.1 µM and 1.9 µM, respectively | [7] |